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Compound of Interest

Compound Name: Methyl hypochlorite

Cat. No.: B3344060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

methyl hypochlorite (CH₃ClO), a reactive and unstable molecule of significant interest in

atmospheric chemistry and as a potential reactive intermediate in various chemical processes.

Given the challenges associated with its handling, this document compiles both experimental

and computational data for its infrared (IR) properties. While experimental Nuclear Magnetic

Resonance (NMR) and Ultraviolet-Visible (UV-Vis) data are scarce due to the compound's

instability, this guide outlines detailed protocols for acquiring such data for reactive species,

alongside a discussion of theoretical approaches.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the vibrational modes of a

molecule, providing a unique "fingerprint" based on its functional groups and overall structure.

For a reactive species like methyl hypochlorite, gas-phase or matrix isolation techniques are

typically employed to obtain high-resolution spectra.

IR Spectroscopic Data
The following table summarizes the available experimental and calculated fundamental

vibrational frequencies for methyl hypochlorite. The experimental data is sourced from the

Computational Chemistry Comparison and Benchmark DataBase (CCCBDB), while the

calculated data provides a theoretical comparison.
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Vibrational Mode
Description

Experimental Frequency
(cm⁻¹)

Calculated Frequency
(cm⁻¹)

CH₃ asymmetric stretch Not available 3112

CH₃ symmetric stretch Not available 3037

CH₃ asymmetric deformation Not available 1468

CH₃ symmetric deformation Not available 1463

CH₃ rock Not available 1208

C-O stretch Not available 1055

O-Cl stretch Not available 717

C-O-Cl bend Not available 379

CH₃ torsion Not available 224

Note: The assignment of experimental frequencies to specific vibrational modes is often

complex and may require isotopic substitution studies for confirmation. The calculated

frequencies are from theoretical models and can serve as a guide for experimental

assignments.

Experimental Protocol: Matrix Isolation Infrared
Spectroscopy
Given the instability of methyl hypochlorite, a suitable method for obtaining its IR spectrum is

matrix isolation spectroscopy. This technique involves trapping the molecule of interest in an

inert solid matrix at cryogenic temperatures, which inhibits intermolecular reactions and allows

for the acquisition of high-resolution spectra.

1.2.1. Synthesis of Methyl Hypochlorite (in-situ or prior to deposition): Methyl hypochlorite
can be synthesized by the reaction of methanol with hypochlorous acid.[1] For matrix isolation

studies, it is often generated in situ or immediately prior to deposition to minimize

decomposition. A common method involves the gas-phase reaction of a suitable precursor,

followed by rapid co-deposition with the matrix gas.
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1.2.2. Apparatus:

A high-vacuum chamber equipped with a cryostat (e.g., a closed-cycle helium cryostat)

capable of reaching temperatures of 4-20 K.

A transparent substrate (e.g., CsI or KBr window) mounted on the cold finger of the cryostat.

A gas deposition system with precise flow control for both the sample and the matrix gas

(e.g., argon or nitrogen).

An FTIR spectrometer aligned to pass the IR beam through the substrate.

1.2.3. Procedure:

Preparation: The high-vacuum chamber is evacuated to a pressure of < 10⁻⁶ torr to prevent

contamination from atmospheric gases. The cryostat is cooled to the desired temperature

(e.g., 10 K).

Deposition: A gaseous mixture of methyl hypochlorite highly diluted in an inert matrix gas

(e.g., Ar, with a ratio of 1:1000 or higher) is slowly deposited onto the cold substrate. The

flow rates are carefully controlled to ensure proper isolation of the methyl hypochlorite
molecules.

Spectral Acquisition: Once a sufficient amount of the matrix has been deposited, the IR

spectrum is recorded using the FTIR spectrometer. Multiple scans are typically averaged to

improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum is analyzed to identify the absorption bands

corresponding to the vibrational modes of methyl hypochlorite. Comparison with theoretical

calculations can aid in the assignment of the observed frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, offering insights into the connectivity and structure of a molecule. However, obtaining

NMR spectra of highly reactive and short-lived species like methyl hypochlorite presents

significant challenges.
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NMR Spectroscopic Data
To date, no experimental ¹H or ¹³C NMR spectra of isolated methyl hypochlorite have been

reported in the literature. The high reactivity and thermal instability of the compound make it

difficult to prepare a solution of sufficient concentration and stability for conventional NMR

analysis.

Theoretical Predictions: While experimental data is lacking, computational methods can be

used to predict the ¹H and ¹³C NMR chemical shifts of methyl hypochlorite. These

calculations, typically employing density functional theory (DFT) or ab initio methods, can

provide an estimate of the expected spectral parameters. However, no readily available, peer-

reviewed computational NMR data for methyl hypochlorite could be located for this guide.

Experimental Protocol: NMR Spectroscopy of Reactive
Species
Acquiring NMR spectra of reactive intermediates often requires specialized techniques and

equipment. The following protocol outlines a general approach that could be adapted for the

study of methyl hypochlorite.

2.2.1. Method: In-situ Generation and Low-Temperature NMR:

Reactant Preparation: A solution of a stable precursor to methyl hypochlorite is prepared in

a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or a perfluorinated solvent) that is inert

under the reaction conditions and has a low freezing point.

NMR Tube Preparation: The precursor solution is placed in a specialized NMR tube

designed for low-temperature experiments and photochemical reactions (e.g., a quartz NMR

tube with a side arm for introducing other reactants or for irradiation).

In-situ Generation: The reaction to generate methyl hypochlorite is initiated directly within

the NMR tube at a very low temperature (e.g., -80 °C or lower). This can be achieved by:

Photolysis: Irradiating the precursor with a light source of a specific wavelength if the

reaction is photochemically induced.

Addition of a Reagent: Injecting a second reactant into the NMR tube at low temperature.
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Rapid Spectral Acquisition: Immediately following the in situ generation, a series of ¹H and

¹³C NMR spectra are acquired rapidly. Techniques such as fast NMR methods or the use of

cryoprobes can enhance sensitivity and reduce acquisition times.

Data Analysis: The resulting spectra are analyzed to identify signals corresponding to methyl
hypochlorite, which are expected to be transient and may decay over time as the

compound decomposes or reacts further. Comparison with theoretically predicted chemical

shifts would be crucial for signal assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly

useful for identifying chromophores and conjugated systems. For methyl hypochlorite, the

UV-Vis spectrum is expected to show absorptions corresponding to the excitation of electrons

in the C-O and O-Cl bonds.

UV-Vis Spectroscopic Data
Similar to NMR data, experimental UV-Vis spectra of methyl hypochlorite are not readily

available in the scientific literature. The compound's instability makes it challenging to study

using standard solution-phase UV-Vis spectroscopy.

Theoretical Predictions: Time-dependent density functional theory (TD-DFT) is a computational

method that can be used to predict the electronic absorption spectrum of a molecule. Such

calculations could provide the expected λmax values and oscillator strengths for the electronic

transitions in methyl hypochlorite. However, specific, published TD-DFT data for methyl
hypochlorite were not found for this guide. The related hypochlorite ion (OCl⁻) has a strong

absorption maximum around 292 nm.[2][3]

Experimental Protocol: Gas-Phase or Matrix Isolation
UV-Vis Spectroscopy
To overcome the challenges of instability, the UV-Vis spectrum of methyl hypochlorite would

best be recorded in the gas phase or using matrix isolation techniques.

3.2.1. Method: Gas-Phase UV-Vis Spectroscopy:
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Sample Introduction: A stream of gaseous methyl hypochlorite, diluted with an inert carrier

gas, is passed through a gas cell with UV-transparent windows (e.g., quartz).

Spectrometer Setup: A UV-Vis spectrophotometer is configured to pass the light beam

through the gas cell.

Spectral Acquisition: The absorption spectrum is recorded over the desired wavelength

range (e.g., 200-400 nm).

Pressure and Path Length Considerations: The partial pressure of methyl hypochlorite and

the path length of the gas cell are important parameters that will affect the absorbance,

according to the Beer-Lambert law.

3.2.2. Method: Matrix Isolation UV-Vis Spectroscopy: The protocol for matrix isolation UV-Vis

spectroscopy is very similar to that described for IR spectroscopy (Section 1.2), with the key

difference being the use of a UV-Vis transparent substrate (e.g., sapphire or quartz) and a UV-

Vis spectrometer. This method has the advantage of providing sharp, well-resolved electronic

transitions.

Logical Workflow for Spectroscopic Analysis
The comprehensive spectroscopic characterization of a reactive molecule like methyl
hypochlorite requires a multi-faceted approach, often combining experimental measurements

with theoretical calculations. The following diagram illustrates a logical workflow for such an

analysis.
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Caption: Logical workflow for the spectroscopic characterization of methyl hypochlorite.
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The spectroscopic characterization of methyl hypochlorite is a challenging endeavor due to

its inherent instability. While experimental infrared spectroscopic data is available and provides

valuable insight into its vibrational structure, experimental NMR and UV-Vis data remain

elusive. This guide has summarized the available IR data and provided detailed, plausible

experimental protocols for all three major spectroscopic techniques, adapted for the study of

such reactive species. The synergy between experimental measurements, particularly using

techniques like matrix isolation, and computational chemistry is crucial for a comprehensive

understanding of the structure and properties of methyl hypochlorite. The presented workflow

highlights this integrated approach, which is essential for advancing our knowledge of this and

other transient molecules in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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